molecular formula C11H17NS B8682194 2-Isobutylsulfanyl-4-methyl-aniline

2-Isobutylsulfanyl-4-methyl-aniline

Cat. No.: B8682194
M. Wt: 195.33 g/mol
InChI Key: MHZKSFUJXAESDA-UHFFFAOYSA-N
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Description

2-Isobutylsulfanyl-4-methyl-aniline (C₁₁H₁₇NS; MW 195.32 g/mol) is an aniline derivative featuring an isobutylsulfanyl (-S-C₄H₉) group at the 2-position and a methyl (-CH₃) group at the 4-position of the benzene ring. Its structure combines lipophilic (isobutyl) and electron-donating (methyl) substituents, influencing its reactivity and solubility .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share structural similarities with 2-Isobutylsulfanyl-4-methyl-aniline, differing primarily in substituent groups or functional moieties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
This compound -SC₄H₉ (2), -CH₃ (4) C₁₁H₁₇NS 195.32 Lipophilic sulfanyl group
2-{[(2-Methylpropyl)sulfanyl]methyl}aniline -CH₂-S-C₄H₉ (2) C₁₁H₁₇NS 195.32 Sulfanylmethyl spacer; increased steric bulk
4-(Methanesulfonylmethyl)aniline -CH₂-SO₂-CH₃ (4) C₈H₁₁NO₂S 185.24 Sulfonyl group; polar, electron-withdrawing
4-{[(4-Bromophenyl)sulfanyl]methyl}aniline -CH₂-S-C₆H₄Br (4) C₁₃H₁₂BrNS 292.21 Brominated aromatic substituent
2-Allylsulfamyl-5-chloro-4-sulfamylaniline -NHSO₂-CH₂CH=CH₂ (2), -Cl (5), -SO₂NH₂ (4) C₉H₁₂ClN₃O₂S₂ 305.84 Allylsulfamyl and sulfamyl groups; chlorinated

Physicochemical Properties

  • Solubility :

    • This compound’s lipophilic isobutyl group reduces water solubility compared to sulfonyl-containing analogues like 4-(Methanesulfonylmethyl)aniline, which exhibits higher polarity due to the -SO₂- group .
    • Brominated derivatives (e.g., 4-{[(4-Bromophenyl)sulfanyl]methyl}aniline) show even lower solubility in aqueous media due to the bulky bromophenyl group .
  • Reactivity :

    • Sulfanyl (-S-) groups (as in the target compound) are more nucleophilic than sulfonyl (-SO₂-) groups (e.g., in 4-(Methanesulfonylmethyl)aniline), making the former prone to oxidation or alkylation reactions .
    • Allylsulfamyl derivatives (e.g., 2-Allylsulfamyl-5-chloro-4-sulfamylaniline) undergo conjugate addition reactions due to the unsaturated allyl group .
  • Thermal Stability :

    • Sulfonyl-containing compounds generally exhibit higher thermal stability than sulfanyl analogues. For instance, 4-(Methanesulfonylmethyl)aniline decomposes at >250°C, whereas sulfanyl derivatives like the target compound may degrade at lower temperatures (~200°C) .

Properties

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

4-methyl-2-(2-methylpropylsulfanyl)aniline

InChI

InChI=1S/C11H17NS/c1-8(2)7-13-11-6-9(3)4-5-10(11)12/h4-6,8H,7,12H2,1-3H3

InChI Key

MHZKSFUJXAESDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N)SCC(C)C

Origin of Product

United States

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